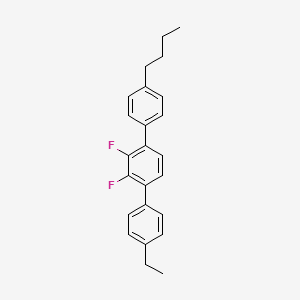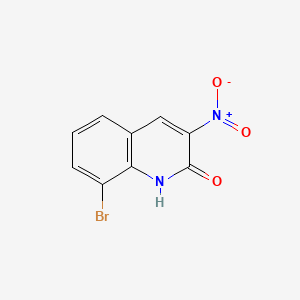
2-Chloroadenosinetriphosphatesodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroadenosinetriphosphatesodiumsalt is an adenine nucleotide and an analog of adenosine triphosphate (ATP). It is known for its role as a purinergic P2Y purinoceptor agonist and a guanylate cyclase inhibitor . This compound is primarily used in scientific research due to its unique properties and interactions with cellular receptors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroadenosinetriphosphatesodiumsalt typically involves the chlorination of adenosine triphosphate (ATP) under controlled conditions. The reaction is carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required quality standards for research applications.
化学反応の分析
Types of Reactions: 2-Chloroadenosinetriphosphatesodiumsalt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of adenosine and inorganic phosphate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the compound.
Oxidation and Reduction: Strong oxidizing or reducing agents can facilitate these reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide yields 2-azidoadenosinetriphosphatesodiumsalt.
Hydrolysis: Adenosine and inorganic phosphate are the primary products.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
科学的研究の応用
2-Chloroadenosinetriphosphatesodiumsalt has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleotide analogs and their interactions with enzymes and receptors.
Biology: The compound is employed in studies involving purinergic signaling pathways and receptor binding assays.
Medicine: Research on this compound contributes to understanding its potential therapeutic applications, particularly in targeting purinergic receptors.
Industry: It is used in the development of biochemical assays and diagnostic tools.
作用機序
2-Chloroadenosinetriphosphatesodiumsalt exerts its effects by acting as an agonist for P2Y purinoceptors and an inhibitor of guanylate cyclase . Upon binding to P2Y receptors, it triggers a cascade of intracellular signaling events, leading to various physiological responses. The inhibition of guanylate cyclase affects cyclic GMP levels, influencing cellular processes such as smooth muscle relaxation and platelet aggregation.
類似化合物との比較
Adenosine Triphosphate (ATP): The natural counterpart of 2-Chloroadenosinetriphosphatesodiumsalt, involved in energy transfer within cells.
2-Azidoadenosinetriphosphatesodiumsalt: A similar compound where the chlorine atom is replaced with an azide group.
2-Fluoroadenosinetriphosphatesodiumsalt: Another analog with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific interactions with P2Y purinoceptors and its ability to inhibit guanylate cyclase. These properties make it a valuable tool in research focused on purinergic signaling and related physiological processes.
特性
分子式 |
C10H11ClN5Na4O13P3 |
|---|---|
分子量 |
629.55 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15ClN5O13P3.4Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChIキー |
JGKMWMQAWOVZHJ-ZVQJTLEUSA-J |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


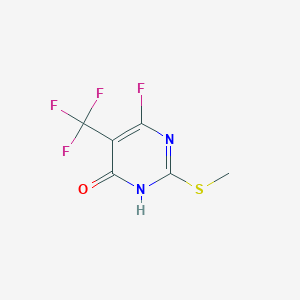
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)

![2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide](/img/structure/B14077541.png)

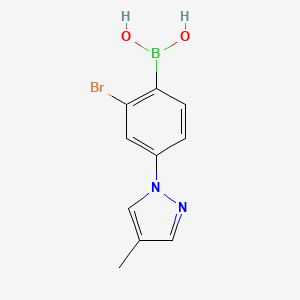
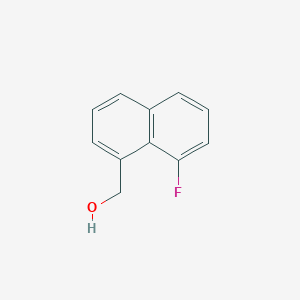
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
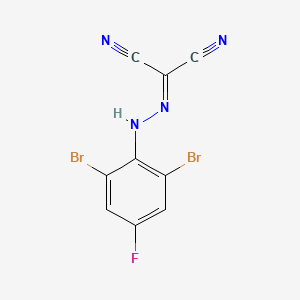
![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)
